Timolol - 26839-75-8

Timolol

Catalog Number: EVT-302087
CAS Number: 26839-75-8
Molecular Formula: C17H28N4O7S
Molecular Weight: 432.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Timolol is a beta-adrenergic blocking agent, belonging to a class of drugs known as beta blockers. [] Beta blockers, including Timolol, exert their effects by binding to beta-adrenergic receptors, effectively blocking the action of catecholamines like epinephrine (adrenaline) and norepinephrine (noradrenaline). [] Timolol is commonly used as a research tool to investigate various physiological and pathological processes, particularly those related to the cardiovascular system and ocular function. [, ]

Latanoprost

  • Compound Description: Latanoprost is a prostaglandin F2α analog used topically to reduce intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. [, , , , , , , , ] It is a highly effective IOP-lowering agent that works by increasing the outflow of aqueous humor.
  • Relevance: Latanoprost is frequently compared to Timolol in clinical trials for its IOP-lowering efficacy and tolerability. [, , , , , , , ] While generally considered more potent than Timolol, Latanoprost can cause side effects like iris pigmentation and hyperemia. [] Studies also suggest a combined Latanoprost/Timolol therapy may offer superior IOP reduction compared to either drug alone. [, ]

Dorzolamide

  • Compound Description: Dorzolamide is a carbonic anhydrase inhibitor that reduces IOP by decreasing aqueous humor production. [, , , , , ] It is often used in combination with Timolol for enhanced IOP control.
  • Relevance: Dorzolamide, particularly in fixed-combination with Timolol, is often compared to Timolol monotherapy and other combination therapies for IOP lowering efficacy. [, , , , , ] Studies indicate that while effective, Dorzolamide/Timolol may have reduced tolerability compared to Latanoprost. [] Research also suggests switching between Dorzolamide/Timolol and Brinzolamide/Timolol maintains IOP levels but may present differences in ocular sensations. []

Brinzolamide

  • Compound Description: Brinzolamide, similar to Dorzolamide, is a carbonic anhydrase inhibitor that decreases aqueous humor production to lower IOP. [, ]
  • Relevance: Brinzolamide is frequently studied in fixed-combination with Timolol and compared against other IOP-lowering medications, including Dorzolamide/Timolol. [, ] Studies suggest comparable IOP control and patient preference between Brinzolamide/Timolol and Dorzolamide/Timolol, but with possible variations in ocular side effects. []

Brimonidine

  • Compound Description: Brimonidine is a highly selective α2-adrenoceptor agonist that lowers IOP by reducing aqueous humor production and increasing uveoscleral outflow. [, , , , ]
  • Relevance: Brimonidine is often compared to Timolol as a first-line treatment for glaucoma and ocular hypertension. [] Research indicates comparable efficacy between the two, with Brimonidine potentially offering a reduced chronotropic effect compared to Timolol. [] Brimonidine/Timolol fixed-combination therapy has also been studied for its IOP-lowering efficacy and safety profile. [, , ]

Travoprost

  • Compound Description: Travoprost, like Latanoprost, is a prostaglandin F2α analog that lowers IOP by increasing aqueous humor outflow. [, , , ]
  • Relevance: Travoprost is often compared to Timolol and other prostaglandin analogs for its efficacy and tolerability in treating glaucoma. [, , , ] Research suggests similar IOP control between Travoprost/Timolol and Latanoprost/Timolol, with potential variations in side effects. [, ]

Tafluprost

  • Compound Description: Tafluprost is a prostaglandin F2α analog, similar to Latanoprost and Travoprost, used to lower IOP in patients with glaucoma and ocular hypertension. []
  • Relevance: Studies investigate the effects of switching patients from Bimatoprost/Timolol to Tafluprost/Timolol, demonstrating comparable IOP control and potential improvements in ocular surface health. []

Bimatoprost

  • Compound Description: Bimatoprost is another prostaglandin F2α analog used to lower IOP in patients with open-angle glaucoma and ocular hypertension. [, , , ]
  • Relevance: Bimatoprost is frequently compared to Timolol and other prostaglandin analogs for its IOP-lowering efficacy. [, , , ] Studies suggest Bimatoprost, particularly in fixed-combination with Timolol, may provide superior IOP reduction compared to Timolol alone and other prostaglandin/Timolol combinations. [, ]

Pilocarpine

  • Compound Description: Pilocarpine is a miotic agent that acts on muscarinic receptors to contract the ciliary muscle, leading to increased outflow of aqueous humor and reduced IOP. [, ]
  • Relevance: Pilocarpine, in combination with Timolol, is compared to Dorzolamide/Timolol for patient preference and impact on daily life. [] Studies show a preference for the Dorzolamide/Timolol combination due to perceived lower side effects and improved tolerability. []

Betaxolol

  • Compound Description: Betaxolol is a β1-selective adrenergic antagonist used to lower IOP in patients with glaucoma. [, , ]
  • Relevance: Betaxolol is compared to Timolol and Pilocarpine for its effects on visual function in patients with glaucoma. [, ] While all three drugs demonstrated efficacy in lowering IOP, Betaxolol showed a potential advantage in short-wave automated perimetry compared to Timolol. [, ]

Propranolol

  • Compound Description: Propranolol is a non-selective β-adrenergic antagonist used for various cardiovascular conditions, including migraine prophylaxis. []
  • Relevance: Propranolol is compared to Timolol for its efficacy in preventing migraine headaches. [] Results suggest comparable efficacy between the two drugs in the studied doses. []

D-Timolol

  • Compound Description: D-Timolol is the inactive enantiomer of Timolol. It does not have significant β-blocking activity. [, , ]
  • Relevance: Although lacking the pharmacological activity of L-Timolol (the active enantiomer), D-Timolol has been investigated for potential anti-angiogenic effects in treating choroidal neovascularization. [] Additionally, research comparing D-Timolol to L-Timolol (the active enantiomer of Timolol) in glaucoma treatment suggests that 1% D-Timolol may have comparable efficacy and safety to 0.5% L-Timolol. []

O-Butyryl Timolol

  • Compound Description: O-Butyryl Timolol is a prodrug of Timolol, designed to be converted into Timolol after administration. []
  • Relevance: This prodrug approach aims to improve Timolol's ocular bioavailability and duration of action while minimizing systemic side effects. []

O-Pivaloyl Timolol

  • Compound Description: O-Pivaloyl Timolol is another prodrug of Timolol, similar to O-Butyryl Timolol, intended to enhance Timolol's ocular delivery and therapeutic profile. []
  • Relevance: Research suggests that both O-Butyryl and O-Pivaloyl Timolol might offer prolonged ocular beta-blocking activity compared to Timolol itself, potentially leading to a longer duration of IOP lowering and reduced systemic exposure. []

Dihydrobunolol (DHB)

  • Compound Description: Dihydrobunolol (DHB) is an active metabolite of Levobunolol, exhibiting beta-adrenergic blocking activity. []
  • Relevance: The concentration of DHB, along with Levobunolol, is compared to Timolol in various ocular tissues to understand their relative absorption and distribution after topical administration. [] This comparison provides insights into the potential differences in their ocular hypotensive effects and systemic side effect profiles.
Source and Classification

Timolol is classified as a beta-blocker, specifically a non-selective beta-adrenergic antagonist. It is derived from a class of compounds that block the action of catecholamines (such as adrenaline) on beta receptors, which play a significant role in regulating heart rate and blood pressure. The compound is often administered in its maleate form, known as timolol maleate, which enhances its solubility and stability for pharmaceutical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of timolol typically involves several chemical processes. One notable method includes the use of cyclic compounds as solvents to enhance yield and purity. For example, a synthesis route may involve the condensation of glycol amine with phenyl aldehyde to form an oxazole intermediate, which is then reacted with other reagents to produce timolol maleate .

Key steps in the synthesis process include:

  • Cyclic Compound Solvent: Toluene or dioxane may be used as solvents to facilitate reactions.
  • Reaction Conditions: Optimal reaction temperatures range from 120 °C to 140 °C, with reaction times varying between 8 to 15 hours.
  • Yield Improvement: Techniques such as replacing isomers and using specific derivatives can significantly improve yields during synthesis .
Molecular Structure Analysis

Structure and Data

Timolol has a complex molecular structure characterized by its chiral centers and functional groups. The molecular formula for timolol is C13H18N4O3S, and its structure includes:

  • Chiral Centers: The presence of stereogenic centers contributes to its pharmacological activity.
  • Functional Groups: It contains sulfonamide groups that enhance solubility and bioactivity.

The structural representation can be depicted as follows:

Timolol Maleate C13H18N4O3S\text{Timolol Maleate }\quad \text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}
Chemical Reactions Analysis

Reactions and Technical Details

Timolol undergoes various chemical reactions that are pivotal in its synthesis and application:

  • Condensation Reactions: The initial formation of timolol involves condensation reactions that yield intermediates such as oxazoles.
  • Hydrolysis: Timolol can be hydrolyzed under specific conditions, affecting its pharmacokinetics.
  • Enantioselective Synthesis: Techniques like kinetic resolution are employed to produce specific enantiomers of timolol with high purity .
Mechanism of Action

Process and Data

The mechanism by which timolol exerts its therapeutic effects primarily involves blocking beta-adrenergic receptors:

  • Intraocular Pressure Reduction: Timolol inhibits beta receptors on the ciliary epithelium, leading to decreased aqueous humor production, thereby lowering intraocular pressure in glaucoma patients .
  • Cardiovascular Effects: In hypertensive patients, timolol reduces heart rate and contractility by blocking beta-1 receptors, leading to decreased cardiac output and blood pressure .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Timolol maleate is typically presented as a white crystalline powder.
  • Solubility: It is soluble in water and ethanol, making it suitable for various formulations.

Chemical Properties

  • Stability: Timolol exhibits good stability under normal storage conditions but should be protected from light.
  • pH Sensitivity: The solubility may vary with pH changes, which is critical for ocular formulations.

Relevant data includes:

  • Melting Point: Approximately 120 °C.
  • Molecular Weight: 314.37 g/mol .
Applications

Scientific Uses

Timolol has diverse applications in medicine:

  • Ophthalmology: It is widely used in eye drop formulations for treating glaucoma due to its efficacy in lowering intraocular pressure.
  • Cardiology: Timolol is prescribed for managing hypertension and preventing myocardial infarctions due to its ability to reduce heart workload.
  • Research Applications: Ongoing studies explore novel delivery systems for timolol, such as 3D printed drug delivery systems that provide sustained release profiles for ocular applications .
Introduction to Timolol: Historical Context and Pharmacological Significance

Evolution of Beta-Adrenergic Receptor Antagonists in Therapeutics

Beta-adrenergic receptor antagonists emerged from Sir James Black's revolutionary work on receptor-targeted therapeutics in the 1960s, designed specifically to combat angina by reducing myocardial oxygen demand [7] [9]. The first generation beta-blockers (e.g., pronethalol, propranolol) established the fundamental pharmacodynamic principle of competitive catecholamine inhibition but suffered from significant limitations including partial agonist activity, membrane-stabilizing effects, and poor receptor selectivity [9]. These agents primarily targeted the cardiovascular system, with their therapeutic scope largely confined to arrhythmias and angina management.

Timolol represents the second-generation evolution of beta-blockers, characterized by non-selectivity (blocking both β₁ and β₂ receptors) but lacking intrinsic sympathomimetic activity or membrane-stabilizing properties [3] [9]. This pure antagonism proved particularly advantageous for intraocular pressure reduction, as timolol could effectively inhibit β₂-mediated aqueous humor production in the ciliary epithelium without the receptor desensitization associated with partial agonists [1] [4]. The molecular refinement of timolol yielded superior ocular penetration compared to earlier systemic beta-blockers, enabling topical administration while maintaining sufficient lipophilicity for transmembrane passage to reach intraocular adrenergic receptors [4] [9].

Table 2: Comparative Pharmacology of Representative Beta-Blockers

Pharmacological PropertyPropranolol (1st Gen)Timolol (2nd Gen)Metoprolol (3rd Gen)
Receptor SelectivityNon-selectiveNon-selectiveβ₁-selective
Intrinsic Sympathomimetic ActivityNoneNoneNone
Membrane Stabilizing ActivityYesNoMinimal
Relative Potency (vs. Propranolol)1.05-10x1.0
Log P (Lipophilicity)3.651.802.15
Topical Ocular EfficacyLimitedExcellentLimited

Timolol’s Discovery and Development as a Non-Selective Beta-Blocker

Timolol's development pathway began with its patenting in 1968 by Merck & Co., followed by systematic clinical evaluation throughout the 1970s [2] [7]. Initial development focused on cardiovascular applications, with early studies confirming its exceptional beta-blocking potency in isolated cardiac tissue preparations [4]. The serendipitous observation of reduced intraocular pressure in patients receiving oral timolol for hypertension redirected developmental focus toward ophthalmic applications [1]. This discovery prompted formulation research that overcame significant bioavailability challenges, ultimately yielding a stable ophthalmic solution with optimal corneal penetration characteristics.

The mechanistic breakthrough establishing timolol's ocular activity came from fluorophotometric studies demonstrating a 20-40% reduction in aqueous humor production without significantly affecting outflow facility [4] [6]. This contrasted with pilocarpine's mechanism (outflow enhancement) and represented a novel therapeutic approach to intraocular pressure management. Research by Neufeld and colleagues elucidated timolol's inhibition of cyclic AMP production in ciliary processes through β₂-adrenergic blockade, providing the molecular rationale for its aqueous suppressant effects [4]. The successful translation from systemic to topical application was proven in landmark 1978 trials where timolol ophthalmic solution demonstrated equivalent efficacy to 1.0% concentrations at 0.5% strength, establishing the optimal therapeutic concentration while minimizing systemic absorption effects [6].

Regulatory Milestones and Global Adoption in Clinical Practice

Timolol's regulatory journey established several therapeutic precedents. Following FDA approval of oral timolol for hypertension in 1974, it received pioneering approval as the first topical beta-blocker for glaucoma in 1978 under the brand name Timoptic [2] [3]. This dual-route approval highlighted its unique therapeutic versatility. The subsequent 1982 FDA endorsement for myocardial infarction prophylaxis represented one of the earliest secondary prevention indications for any beta-blocker, based on demonstrated mortality reduction in post-infarction patients [1] [3].

Global adoption accelerated throughout the 1980s, with timolol securing inclusion on the World Health Organization's List of Essential Medicines, affirming its therapeutic importance in healthcare systems worldwide [2]. Subsequent regulatory milestones included approval for migraine prophylaxis (1992) and pediatric hemangiomas (2014), significantly expanding its clinical utility beyond original indications [1] [3]. The development of fixed-dose combinations (e.g., timolol-dorzolamide in Cosopt® 1998; timolol-brimonidine in Combigan® 2006) represented strategic formulation innovations that enhanced efficacy while improving patient adherence through simplified dosing regimens [3] [10].

Timolol's transition to generic status in the early 2000s dramatically increased accessibility, contributing to its position as the 155th most prescribed medication in the United States by 2022, with over 3 million annual prescriptions reflecting its enduring clinical relevance despite the introduction of newer therapeutic classes [2] [3]. Its inclusion in international treatment guidelines for glaucoma, hypertension, and migraine underscores its foundational role in modern therapeutics [1] [3].

Table 3: Significant Regulatory Milestones in Timolol's Development

YearRegulatory MilestoneTherapeutic Significance
1968Compound patentedEstablishment of intellectual property protection
1974FDA approval (oral, hypertension)First systemic indication established
1978FDA approval (ophthalmic, glaucoma)First topical beta-blocker for intraocular pressure control
1982FDA approval (post-MI prophylaxis)Recognition of cardioprotective properties
1984WHO Essential Medicine listingGlobal therapeutic importance acknowledged
1992FDA approval (migraine prophylaxis)Expansion into neurological indications
1998FDA approval (timolol-dorzolamide fixed combination)First combination product enhancing IOP efficacy
2008FDA approval (timolol maleate in Ocudose preservative-free)Alternative for preservative-sensitive patients
2014FDA approval (topical for hemangiomas)Dermatological indication established

Properties

CAS Number

26839-75-8

Product Name

Timolol

IUPAC Name

(Z)-but-2-enedioic acid;(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol

Molecular Formula

C17H28N4O7S

Molecular Weight

432.5 g/mol

InChI

InChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m0./s1

InChI Key

WLRMANUAADYWEA-NWASOUNVSA-N

SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O

Solubility

soluble in water

Synonyms

(S)-1-((1,1-Dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadazol-3-yl)oxy)-2-propanol
2-Propanol, 1-((1,1-dimethylethyl)amino)-3-((4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl)oxy)-, (S)-
Blocadren
L 714,465
L-714,465
L714,465
MK 950
MK-950
MK950
Optimol
Timacar
Timolol
Timolol Hemihydrate
Timolol Maleate
Timolol Maleate, (1:1) Salt
Timoptic
Timoptol

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.